

N2,N6-Bis(tert-butoxycarbonyl)-D-lysine: A Technical Overview

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Compound of Interest

Compound Name: *N2,N6-Bis(tert-butoxycarbonyl)-D-lysine*

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For Researchers, Scientists, and Drug Development Professionals

N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, a key derivative of the amino acid D-lysine, serves as a fundamental building block in the synthesis of complex peptides and other specialized organic molecules. The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on both the alpha (N α) and epsilon (N ϵ) amino groups allows for precise control during chemical synthesis, making it an invaluable tool in pharmaceutical research and development. This technical guide provides an in-depth analysis of its molecular properties, synthesis, and its role in broader biological contexts.

Core Molecular Data

The fundamental quantitative data for **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

Property	Value	Reference
Molecular Weight	346.42 g/mol	[1]
Chemical Formula	C ₁₆ H ₃₀ N ₂ O ₆	[1]

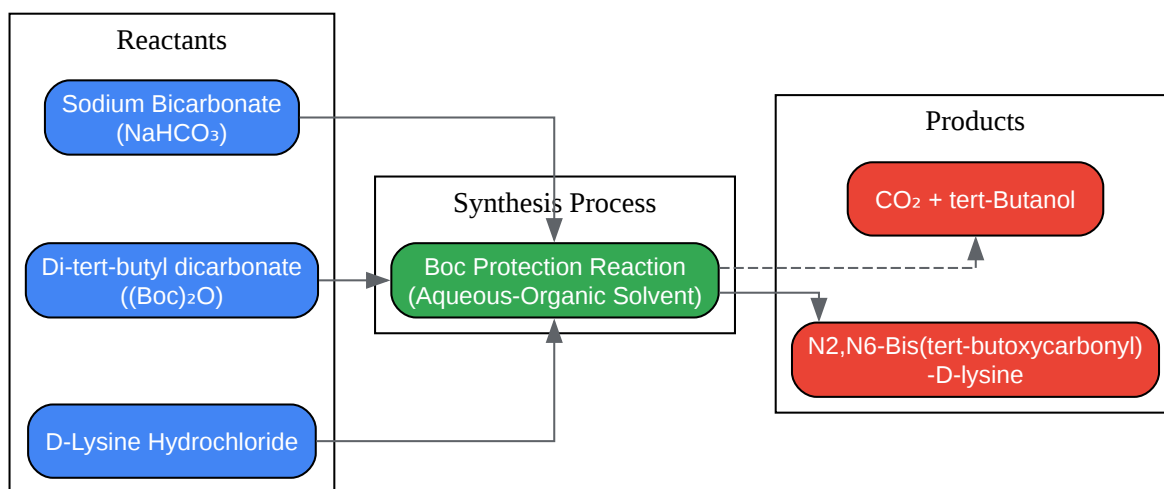
Molecular Weight Breakdown

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation based on the chemical formula $C_{16}H_{30}N_2O_6$ is detailed in the following table.

Element	Symbol	Atomic Weight (amu)	Count	Total Atomic Weight (amu)
Carbon	C	~12.011	16	192.176
Hydrogen	H	~1.008	30	30.240
Nitrogen	N	~14.007	2	28.014
Oxygen	O	~15.999	6	95.994
Total				346.424

Chemical Structure and Synthesis

The structure of **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** features a D-lysine core with both amino groups protected by Boc groups. This dual protection is crucial for preventing unwanted side reactions during peptide synthesis.



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A simplified workflow for the synthesis of **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**.

Experimental Protocols

The following is a representative protocol for the synthesis and purification of N2,N6-Bis(tert-butoxycarbonyl)-lysine. While this specific protocol is for the L-enantiomer, the chemical principles and procedures are directly applicable to the synthesis of the D-enantiomer.[\[2\]](#)

Synthesis of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine

Materials:

- D-Lysine Hydrochloride
- Sodium Bicarbonate (NaHCO_3)
- Di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$)
- Dioxane
- Deionized Water
- Diethyl ether
- Ethyl acetate
- Magnesium Sulfate (MgSO_4)
- Dilute Hydrochloric Acid (HCl)

Procedure:

- Dissolve D-Lysine Hydrochloride and Sodium Bicarbonate in deionized water in a flask and cool the mixture in an ice-water bath.
- Separately, dissolve Di-tert-butyl dicarbonate in dioxane.
- Add the $(\text{Boc})_2\text{O}$ solution dropwise to the cooled lysine solution with continuous stirring.
- Allow the reaction mixture to stir at room temperature for 24 hours.

- After 24 hours, wash the mixture three times with diethyl ether to remove unreacted (Boc)₂O.
- Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.
- Extract the product from the acidified aqueous solution three times with ethyl acetate.
- Combine the organic phases and dry over anhydrous magnesium sulfate for 12 hours.
- Filter the drying agent and concentrate the organic phase under vacuum to yield the final product.

Purification and Characterization

The crude product can be further purified by column chromatography.[2] The identity and purity of the synthesized **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** can be confirmed using various analytical techniques:

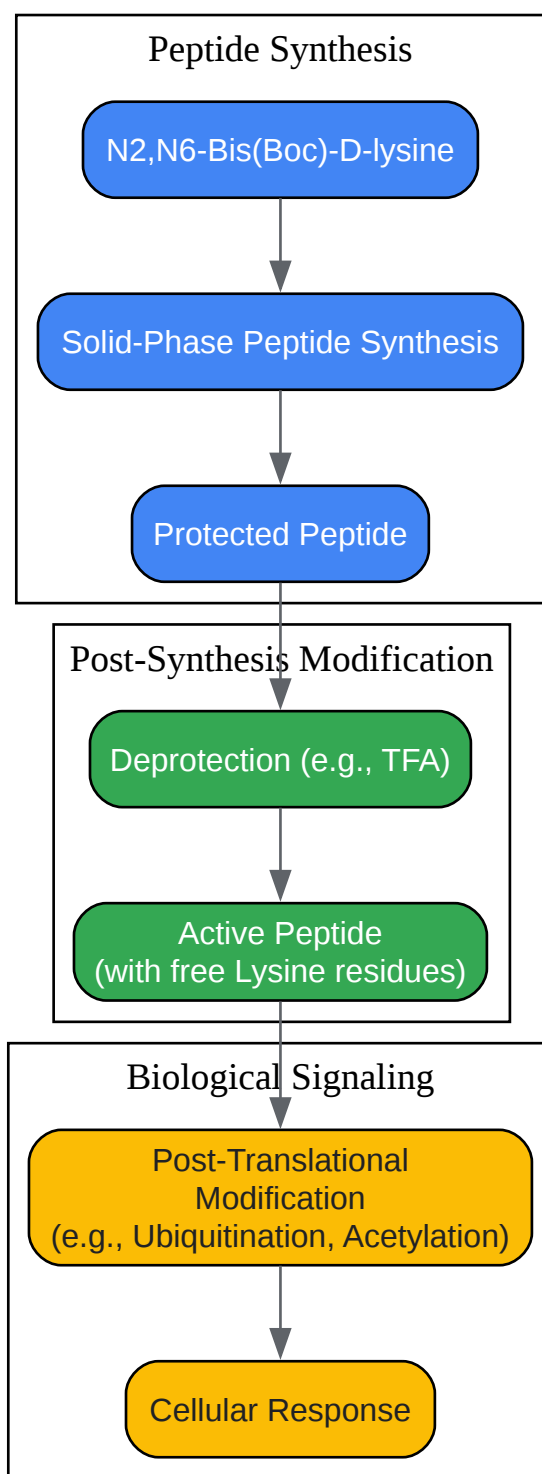
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can be used to confirm the chemical structure of the molecule.
 - Mass Spectrometry (MS): To confirm the molecular weight of the compound.
 - High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
- [3]

Role in Signaling Pathways and Drug Development

While **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** itself is a synthetic intermediate and not directly involved in biological signaling, the core molecule, lysine, and its derivatives play crucial roles in various cellular processes.

Lysine residues within proteins are subject to a variety of post-translational modifications, such as methylation, acetylation, and ubiquitination. These modifications are critical for regulating enzyme activity, gene expression, and protein stability, thereby impacting numerous biological pathways. Lysine also serves as a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism.[4]

The use of Boc-protected amino acids, such as **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**, is fundamental in the field of drug development, particularly in solid-phase peptide synthesis (SPPS).^{[5][6]} The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).^{[5][7]} This allows for the stepwise and controlled assembly of peptide chains, which is essential for the synthesis of peptide-based therapeutics.^[8]



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The role of Boc-protected lysine in synthesizing biologically active peptides.

In conclusion, **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** is a cornerstone molecule in synthetic organic chemistry, enabling the precise construction of complex peptides for research and therapeutic applications. Its properties and synthetic utility underscore the importance of protecting group strategies in modern drug development.

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